alpha-(p-Methoxyphenyl)-2-pyridineacrylonitrile
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Overview
Description
Alpha-(p-Methoxyphenyl)-2-pyridineacrylonitrile is a nitrile.
Scientific Research Applications
Applications in Corrosion Inhibition
The compound α-(p-Methoxyphenyl)-2-pyridineacrylonitrile and its derivatives have been studied for their potential applications in corrosion inhibition. For instance, pyridine derivatives were found to exhibit significant inhibitory effects on the corrosion of N80 steel in hydrochloric acid, with one derivative showing up to 90.24% inhibition efficiency at a certain concentration. The studies involved a range of techniques including gravimetric analysis, electrochemical impedance spectroscopy, and quantum chemical studies to support the experimental results (Ansari, Quraishi, & Singh, 2015).
Applications in Material Science and Sensing
In material science, derivatives of α-(p-Methoxyphenyl)-2-pyridineacrylonitrile have been synthesized and studied for various applications. A notable application is in electrochromic devices. Dithienylpyrroles-based electrochromic polymers, including derivatives of the compound , were synthesized, and their application in high-contrast electrochromic devices was explored. These materials showed promising results in terms of coloration efficiency and stability, indicating potential use in display technologies (Su, Chang, & Wu, 2017).
Applications in Gas Sensing
Furthermore, derivatives of α-(p-Methoxyphenyl)-2-pyridineacrylonitrile have been investigated for their gas sensing properties. For instance, tetra and octa 2H-chromen-2-one substituted iron(II) phthalocyanines, which are structurally related to the compound, have shown sensitivity to gases like CO and CO2. These materials demonstrated potential for use in gas sensors, showing significant changes in sensor currents in the presence of these gases and indicating their utility in environmental monitoring or industrial applications (Altun, Orman, Odabaş, Altındal, & Özkaya, 2015).
Properties
CAS No. |
23904-12-3 |
---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(Z)-2-(4-methoxyphenyl)-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C15H12N2O/c1-18-15-7-5-12(6-8-15)13(11-16)10-14-4-2-3-9-17-14/h2-10H,1H3/b13-10+ |
InChI Key |
CJMIMAFVXQSAKG-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=CC=CC=N2)/C#N |
SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=CC=N2)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=CC=N2)C#N |
23904-12-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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